molecular formula C24H19ClIN3O B4308583 3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE

3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE

Cat. No.: B4308583
M. Wt: 527.8 g/mol
InChI Key: NAIUQTVBZJBWIH-LHHJGKSTSA-N
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Description

3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core and introduce the various substituents through a series of reactions such as halogenation, amination, and vinylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Scientific Research Applications

3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study biological processes and interactions, particularly those involving quinazolinone derivatives.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)propionic acid: A simpler compound with a chlorophenyl group, used in various organic reactions.

    Methanone, (4-chlorophenyl)phenyl-: Another compound with a chlorophenyl group, used in different chemical and industrial applications.

Uniqueness

3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its quinazolinone core and specific substituents make it particularly valuable in medicinal chemistry and other research fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-iodoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClIN3O/c1-28(2)19-9-3-16(4-10-19)5-14-23-27-22-13-8-18(26)15-21(22)24(30)29(23)20-11-6-17(25)7-12-20/h3-15H,1-2H3/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIUQTVBZJBWIH-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE
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3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE
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3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE
Reactant of Route 4
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3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE
Reactant of Route 5
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3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
3-(4-CHLOROPHENYL)-2-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-6-IODO-4(3H)-QUINAZOLINONE

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